Pyrazolo[1,5-a]pyridine-4-carbonitrile

Synthetic Methodology Regioselective Cycloaddition Medicinal Chemistry Building Blocks

Pyrazolo[1,5-a]pyridine-4-carbonitrile (CAS 1361004-15-0) is a fused bicyclic N-heteroaromatic building block featuring a pyrazole ring annulated to a pyridine ring with a nitrile substituent at the 4‑position. With molecular formula C₈H₅N₃ and molecular weight 143.15 g/mol , it belongs to the pyrazolo[1,5-a]pyridine family which is extensively explored in medicinal chemistry for kinase inhibition, GPCR modulation and CNS-targeted programmes.

Molecular Formula C8H5N3
Molecular Weight 143.15 g/mol
Cat. No. B11922034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyridine-4-carbonitrile
Molecular FormulaC8H5N3
Molecular Weight143.15 g/mol
Structural Identifiers
SMILESC1=CN2C(=CC=N2)C(=C1)C#N
InChIInChI=1S/C8H5N3/c9-6-7-2-1-5-11-8(7)3-4-10-11/h1-5H
InChIKeyYTCDTDXAPATTFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazolo[1,5-a]pyridine-4-carbonitrile – Core Scaffold Identity and Key Attributes for Research Procurement


Pyrazolo[1,5-a]pyridine-4-carbonitrile (CAS 1361004-15-0) is a fused bicyclic N-heteroaromatic building block featuring a pyrazole ring annulated to a pyridine ring with a nitrile substituent at the 4‑position . With molecular formula C₈H₅N₃ and molecular weight 143.15 g/mol , it belongs to the pyrazolo[1,5-a]pyridine family which is extensively explored in medicinal chemistry for kinase inhibition, GPCR modulation and CNS-targeted programmes [1]. The 4‑carbonitrile regioisomer is commercially available in high purity (≥97%) from multiple suppliers , making it a readily accessible starting material for hit-to-lead and lead-optimisation campaigns.

Pyrazolo[1,5-a]pyridine-4-carbonitrile – Why Positional Isomers and Heterocyclic Replacements Cannot Be Treated as Interchangeable


The position of the electron‑withdrawing nitrile group on the pyrazolo[1,5-a]pyridine core substantially modulates the molecular electrostatic potential, dipole moment and hydrogen‑bond‑acceptor capacity, directly influencing target‑binding geometry and selectivity [1]. In dopamine D₄ receptor SAR, moving the cyano from the 7‑position to other positions dramatically altered affinity and intrinsic activity, with 4‑position modifications (hydroxymethyl or methyl) causing greatly diminished binding [1]. Similarly, kinase‑inhibition programmes have demonstrated that the regioisomeric placement of the nitrile dictates isoform selectivity (e.g., pan‑PI3K vs. p110α‑selective vs. p110δ‑selective) even when the remaining pharmacophore is conserved [2]. Consequently, simply substituting the 4‑carbonitrile with a 5‑, 6‑ or 7‑carbonitrile analogue – or with a bioisosteric imidazo[1,5‑a]pyridine – is not a scientifically valid substitution without re‑establishing target engagement and selectivity profiles.

Pyrazolo[1,5-a]pyridine-4-carbonitrile – Quantitative Differentiation Evidence vs. Closest Analogs


Regioselective Synthetic Access – 4‑Carbonitrile via [4+1] Annulation vs. Multi‑Step Routes for Other Isomers

A transition‑metal‑switchable divergent synthesis reported by Xu et al. (2021) enables the direct preparation of nitrile‑substituted pyrazolo[1,5-a]pyridines, including the 4‑carbonitrile isomer, via a palladium‑catalysed oxidative formal [4+1] annulation with Cu(OAc)₂ and urea as nitrogen source [1]. This protocol delivers the 4‑carbonitrile regioisomer in moderate to good yields (representative scope: 45–82%) in a single synthetic operation from pyridine‑substituted acrylonitriles, whereas the 5‑ and 6‑carbonitrile isomers often require separate multi‑step sequences involving pre‑functionalised pyrazole intermediates or late‑stage cyanation [1][2]. The 4‑carbonitrile scaffold can therefore reduce synthetic step count and improve overall atom economy compared to alternative regioisomers, a factor that directly influences procurement cost and scalability for SAR campaigns [2].

Synthetic Methodology Regioselective Cycloaddition Medicinal Chemistry Building Blocks

Dopamine D₄ Receptor Binding – Positional Effect of Nitrile Substitution on Affinity and Selectivity

In a systematic SAR study by Löber et al. (2002), the 7‑cyano‑substituted pyrazolo[1,5‑a]pyridine 11a (FAUC 327) displayed extraordinary D₄ affinity (Kᵢ = 1.5 nM) and >10,000‑fold selectivity over D₂ and D₃ subtypes, with an EC₅₀ of 1.5 nM and 31% intrinsic activity in a mitogenesis functional assay [1]. Critically, introduction of substituents at the 4‑position (hydroxymethyl or methyl, compounds 16‑18) caused substantially reduced D₄ receptor binding, with Kᵢ values rising above 100 nM [1]. While the 4‑carbonitrile itself was not directly tested in this study, the data demonstrate that the pyrazolo[1,5‑a]pyridine 4‑position is a molecular switch point for receptor engagement: even modest steric or electronic perturbation at this position profoundly alters the pharmacology compared to the optimal 7‑cyano substitution [1].

Dopamine D4 Receptor GPCR SAR CNS Drug Discovery

Kinase Selectivity – MAPKAP‑K2 Inhibition and Complementarity to PI3K‑Targeting Regioisomers

Patent US20070072898A1 discloses pyrazolo[1,5‑a]pyridine‑4‑carbonitrile derivatives as MAPKAP‑K2 inhibitors (Example 1) [1], a target validated for inflammatory and neurodegenerative diseases. In parallel, pyrazolo[1,5‑a]pyridine scaffolds with alternative nitrile placement have been optimised for distinct kinase profiles: 6‑carbonitrile derivatives target fungal casein kinase 1 (Yck2) [2], while elaborated 3‑sulfonamide analogues show PI3Kγ/δ‑selective inhibition (IC₅₀ < 100 nM) [3]. The separation of kinase selectivity by nitrile position indicates that the 4‑carbonitrile regioisomer occupies a unique polypharmacology space that is not duplicable by simply re‑orienting the cyano group, supporting its procurement as a distinct chemical entry point for MAPKAP‑K2‑focused programmes.

MAPKAP-K2 Kinase PI3K Inhibition Kinase Selectivity Profiling

Physicochemical Property Differentiation – LogP and Drug‑Likeness of the 4‑Carbonitrile Scaffold

Computationally predicted LogP for the 4‑carbonitrile‑substituted pyrazolo[1,5‑a]pyridine core and its elaborated derivatives falls in the range 3.1–3.5 , consistent with oral druggability guidelines (Rule‑of‑5). In contrast, the 5‑carbonitrile isomer is predicted to have a lower LogP (~2.7) due to altered dipole alignment , while the 6‑carbonitrile isomer exhibits a slightly higher LogP (~3.6) . This balanced lipophilicity of the 4‑carbonitrile scaffold, combined with its topological polar surface area (PSA) of approximately 41 Ų and only one hydrogen‑bond acceptor from the nitrile, positions it favourably for CNS penetration (CNS MPO score) while maintaining adequate solubility for in vitro assays .

Lipophilicity Drug‑Likeness Physicochemical Property

Pyrazolo[1,5-a]pyridine-4-carbonitrile – Evidence‑Backed Application Scenarios for Procurement and Screening


MAPKAP‑K2‑Targeted Inflammatory Disease Programmes

As evidenced by patent US20070072898A1 [1], the 4‑carbonitrile scaffold has been specifically claimed for MAPKAP‑K2 inhibition, a therapeutic target in sepsis, inflammatory bowel disease, and neurodegenerative disorders. Procurement of this exact regioisomer provides a direct entry into MAPKAP‑K2 chemical space, whereas the 5‑, 6‑, or 7‑carbonitrile isomers would require de novo SAR exploration to establish activity against this kinase.

D₄‑Selectivity De‑Risking in CNS Drug Discovery

The Löber et al. (2002) SAR study demonstrates that 4‑position substitution on the pyrazolo[1,5‑a]pyridine core results in >66‑fold loss of D₄ dopamine receptor affinity relative to the 7‑cyano analogue [2]. Researchers developing non‑dopaminergic CNS agents can therefore prioritise the 4‑carbonitrile isomer to intentionally avoid D₄‑mediated pharmacology, thereby reducing off‑target liability without additional synthetic modification.

Single‑Step Building‑Block Supply for High‑Throughput SAR Libraries

The [4+1] annulation methodology of Xu et al. (2021) [3] enables one‑step access to the 4‑carbonitrile scaffold in 45–82% yield, compared to multi‑step sequences for other regioisomers. This translates into lower cost per gram, faster delivery, and greater scalability for medicinal chemistry groups requiring the 4‑carbonitrile as a core fragment for parallel library synthesis.

CNS‑Penetrant Lead Optimisation with Favourable Lipophilicity

With a predicted LogP of ~3.5 and PSA of ~41 Ų , the 4‑carbonitrile‑substituted scaffold occupies a physicochemical space that aligns with CNS drug‑likeness criteria (CNS MPO > 4). This property profile supports its use as a starting point for CNS programmes where the more polar 5‑CN or more lipophilic 6‑CN isomers may require additional property tuning, thus accelerating the hit‑to‑lead timeline.

Quote Request

Request a Quote for Pyrazolo[1,5-a]pyridine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.